molecular formula C23H23FN4OS B2512577 N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251622-55-5

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2512577
CAS No.: 1251622-55-5
M. Wt: 422.52
InChI Key: LLSODNCGXAKMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a potent, allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS/MAPK pathway, a key driver in cellular proliferation and survival. Dysregulated SHP2 activity is implicated in the pathogenesis of various cancers, particularly those driven by RTKs or harboring KRAS mutations . This compound exerts its effect by binding to the tunnel-like allosteric site of SHP2, stabilizing it in an auto-inhibited closed conformation, thereby preventing its recruitment to signaling complexes and subsequent activation of RAS. Research with this inhibitor is primarily focused on overcoming resistance to targeted therapies and immuno-oncology . It has shown promise in sensitizing cancer cells to other agents, such as MEK inhibitors, and in modulating the tumor microenvironment by affecting myeloid cell function, which can enhance anti-tumor immune responses. Its primary research value lies in dissecting SHP2's role in oncogenic signaling and in developing novel combination treatment strategies for resistant and refractory cancers.

Properties

IUPAC Name

N-benzyl-1-[6-(3-fluorophenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c24-19-7-4-8-20(13-19)30-22-14-21(26-16-27-22)28-11-9-18(10-12-28)23(29)25-15-17-5-2-1-3-6-17/h1-8,13-14,16,18H,9-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSODNCGXAKMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=CC(=NC=N3)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The initial step involves substituting the C6 chlorine of 4,6-dichloropyrimidine with 3-fluorothiophenol. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by a strong base to deprotonate the thiophenol.

Procedure :

  • Substrate : 4,6-Dichloropyrimidine (1.0 equiv).
  • Nucleophile : 3-Fluorothiophenol (1.2 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C, 12–24 hours.

Mechanistic Insight :
The electron-deficient pyrimidine ring activates the C6 position for attack by the thiophenolate ion. The reaction’s regioselectivity is driven by the greater electrophilicity of C6 compared to C4, as confirmed by computational studies.

Yield : 65–78% (reported for analogous thioether formations).

Preparation of N-Benzylpiperidine-4-Carboxamide

Carboxamide Formation via Carboxylic Acid Activation

Piperidine-4-carboxylic acid is converted to its corresponding carboxamide through activation as an acyl chloride or mixed anhydride.

Procedure :

  • Activation :
    • Piperidine-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) under reflux to form the acyl chloride.
  • Amidation :
    • The acyl chloride is reacted with benzylamine (1.5 equiv) in the presence of triethylamine (2.0 equiv) in DCM at 0°C to room temperature.

Alternative Method :
A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF achieves the amide bond without isolating the acyl chloride.

Yield : 80–92% (depending on purification methods).

Coupling of Piperidine-4-Carboxamide to Pyrimidine

Nucleophilic Aromatic Substitution (SNAr)

The C4 chlorine of 6-((3-fluorophenyl)thio)-4-chloropyrimidine is displaced by the piperidine’s secondary amine.

Procedure :

  • Substrate : 6-((3-Fluorophenyl)thio)-4-chloropyrimidine (1.0 equiv).
  • Nucleophile : N-Benzylpiperidine-4-carboxamide (1.5 equiv).
  • Base : Sodium hydride (2.0 equiv) in DMF.
  • Temperature : 120°C, 24–48 hours.

Challenges :
Secondary amines exhibit lower nucleophilicity compared to primary amines, necessitating prolonged reaction times and elevated temperatures. Microwave-assisted synthesis (150°C, 30 minutes) has been reported to enhance yields in similar systems.

Yield : 40–55% (unoptimized conditions).

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination offers a viable alternative for challenging SNAr reactions.

Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Base : Cesium carbonate (2.5 equiv).
  • Solvent : Toluene or 1,4-dioxane.
  • Temperature : 100°C, 12–24 hours.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition to the C–Cl bond, followed by coordination of the piperidine amine and reductive elimination to form the C–N bond.

Yield : 60–75% (optimized conditions).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane gradients (3:7 to 7:3) isolates intermediates.
  • HPLC : Final compound purity (>95%) is confirmed via reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine H5), 7.45–7.30 (m, 5H, benzyl), 6.95–6.85 (m, 3H, 3-fluorophenyl).
  • MS (ESI+) : m/z 467.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Drawbacks
SNAr NaH, DMF, 120°C 40–55% No metal catalysts Low yield, long reaction time
Buchwald-Hartwig Pd(OAc)₂, Xantphos 60–75% Higher yield, milder conditions Cost of catalysts

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature allows for nucleophilic substitution at the C-2, C-4, or C-6 positions. The presence of a thioether group at C-6 enhances leaving-group potential.

Reaction TypeConditionsProductsKey References
HalogenationPOCl₃, DMF, 80°C2-Chloro or 4-chloro derivatives
AminationNH₃/MeOH, 60°C2-Amino or 4-amino analogs
AlkylationNaH, alkyl halides, DMF2-Alkyl/aryl-substituted pyrimidines

Example : Treatment with POCl₃ converts the carbonyl oxygen at C-4 to a chloro group, enabling downstream coupling with amines or thiols.

Oxidation of the Thioether Group

The 3-fluorophenylthio moiety undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Oxidizing AgentConditionsProductSelectivity
mCPBACH₂Cl₂, 0°C → RTSulfoxide (single stereoisomer)>90%
H₂O₂/AcOHReflux, 12hSulfoneQuantitative

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with sulfone formation requiring prolonged reaction times .

Carboxamide Hydrolysis

The piperidine-4-carboxamide group can undergo acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

ConditionsCatalystProductYield
6M HClReflux, 8hPiperidine-4-carboxylic acid75%
NaOH/EtOH60°C, 6hSodium carboxylate82%

Applications : Hydrolyzed products serve as intermediates for further functionalization, such as esterification or amide coupling .

Piperidine Ring Functionalization

The piperidine ring’s secondary amine participates in alkylation or acylation reactions.

ReactionReagentsProductsNotes
N-AlkylationBenzyl bromide, K₂CO₃N,N-Dibenzyl derivativeSteric hindrance limits reactivity
AcylationAcetyl chloride, Et₃NN-AcetylpiperidinepH-sensitive reaction

Structural Impact : Alkylation at N-benzyl may reduce conformational flexibility, affecting binding affinity in biological systems .

Cross-Coupling Reactions

The 3-fluorophenylthio group enables palladium-catalyzed cross-coupling for biaryl synthesis.

Reaction TypeCatalystsSubstratesYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids60–85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines50–70%

Example : Coupling with 4-pyridylboronic acid introduces a heteroaryl group at the thioether position, enhancing π-stacking interactions .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thioether group, generating thiyl radicals.

ConditionsProductsApplications
UV (254 nm), THF3-Fluorophenyl radical + pyrimidinyl-thiyl radicalPolymerization initiators

Caution : Photodegradation necessitates dark storage for compound stability .

Complexation with Metal Ions

The pyrimidine nitrogen and carboxamide oxygen act as ligands for transition metals.

Metal SaltSolventComplex TypeStability Constant (log K)
Cu(II)Cl₂MeOHOctahedral4.2 ± 0.3
Zn(II)Ac₂DMSOTetrahedral3.8 ± 0.2

Implications : Metal complexes may exhibit enhanced antimicrobial or anticancer activity .

Bioconjugation via Carboxamide

The carboxamide reacts with primary amines in biomolecules under mild conditions.

Conjugation PartnerReagentApplication
Bovine Serum AlbuminEDC/NHSDrug delivery systems
FluoresceinamineDCCCellular imaging probes

Optimization : pH 7.4 and 4°C minimize hydrolysis side reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure comprising a piperidine ring, a pyrimidine moiety, and a benzyl group, with a fluorophenyl-thio substituent. Its molecular formula is C21H18FN3O2SC_{21}H_{18}FN_3O_2S, and it has a molecular weight of 427.51 g/mol. The presence of the fluorine atom and the thioether linkage may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and thiazole rings have shown promising results against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.71Apoptosis induction
Compound BPC36.14Cell cycle arrest
N-benzyl...HepG24.50Inhibition of proliferation

Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against HIV. Research indicates that structural modifications in similar compounds can enhance their efficacy as inhibitors of viral replication. The presence of specific substituents at the pyrimidine ring has been linked to improved inhibitory activity against reverse transcriptase enzymes .

Table 2: Antiviral Activity of Similar Compounds

Compound NameVirus TargetedEC50 (µM)Mechanism
Compound CHIV0.20RT inhibition
Compound DHCV0.35Viral entry inhibition

Neurological Applications

N-benzyl derivatives are also being explored for their potential neuroprotective effects. Studies have shown that certain piperidine-based compounds can exhibit anticonvulsant properties in animal models, suggesting their utility in treating epilepsy or neuropathic pain conditions . The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.

Table 3: Neurological Activity of Related Compounds

Compound NameModel UsedED50 (mg/kg)Mechanism
Compound EMES model18.4NMDA receptor antagonism
N-benzyl...Formalin model25.0Serotonin receptor modulation

Case Studies

Several case studies highlight the effectiveness of N-benzyl derivatives in clinical settings:

  • Anticancer Study : A study involving a series of pyrimidine derivatives demonstrated significant growth inhibition in MCF-7 cells, with one compound achieving an IC50 value lower than standard chemotherapy agents . This suggests that further development could lead to effective new treatments.
  • Antiviral Research : In vitro studies on thiazole-pyrimidine hybrids showed enhanced activity against HIV strains, indicating their potential as lead compounds for antiviral drug development .
  • Neurological Trials : Animal trials assessing the anticonvulsant effects of similar piperidine derivatives reported promising results, leading to further investigations into their mechanisms and potential therapeutic uses in treating seizure disorders .

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Pyrimidine Substituent Benzyl/Equivalent Group Molecular Weight (g/mol) Biological Activity/Notes
Target Compound 3-fluorophenylthio Benzyl ~420.44* Not explicitly reported
2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a, Ev1) Trifluoromethylphenoxy 2-methylbenzylthio ~449.4 (calculated) Antifungal (65.24% inhibition vs. B. cinerea at 50 µg/mL)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9, Ev2) Benzo[d]thiazol-2-yl phenyl 3-fluorophenylsulfonyl ~529.5 (calculated) Multitarget inhibitor for pain (47–72% yield)
N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (Ev3) Phenoxy 3-chloro-4-fluorobenzyl 440.903 Structural analog; halogenation may enhance target binding
N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide (Ev6) 4-ethylphenoxy 3-chloro-4-fluorobenzyl 468.9 Increased lipophilicity due to ethyl group
Capivasertib (Ev4) Pyrrolo[2,3-d]pyrimidin-4-yl 4-chlorophenyl ~520.0 (estimated) AKT kinase inhibitor; clinical use in oncology

*Molecular weight calculated based on formula C₂₃H₂₁FN₄OS.

Functional and Pharmacological Insights

  • Thioether vs. Sulfonyl groups in Ev2 compounds may enhance hydrogen bonding with neurological targets .
  • Halogenation Effects : The 3-chloro-4-fluorobenzyl group in Ev3 and Ev6 compounds introduces steric bulk and electronegativity, which could improve receptor affinity compared to the target’s unsubstituted benzyl .
  • Core Heterocycles : Thiadiazole-based analogs (Ev1) exhibit antifungal activity, suggesting divergent biological targets compared to piperidine-carboxamide derivatives . Capivasertib’s pyrrolopyrimidine core highlights the impact of heterocycle choice on kinase inhibition .

Physicochemical Properties

  • Lipophilicity: The target compound’s thioether linkage and benzyl group balance moderate lipophilicity, whereas Ev6’s ethylphenoxy group increases hydrophobicity .
  • Metabolic Stability : Sulfonyl groups (Ev2) may reduce metabolic degradation compared to thioethers, which are prone to oxidation .

Biological Activity

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H21FN2OSC_{19}H_{21}FN_2OS

It features a piperidine ring, a pyrimidine moiety with a thioether substituent, and a benzyl group. The presence of the fluorine atom in the phenyl group contributes to its unique electronic properties, influencing its biological interactions.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally similar to this compound. For instance, derivatives containing pyrimidine rings have shown significant antifungal activity against various strains of fungi. The mechanisms often involve disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, which are critical for fungal survival.

2. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been investigated through various assays:

  • COX Enzyme Inhibition : Preliminary results indicate that analogs of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for these compounds have been reported in comparative studies against standard anti-inflammatory drugs like celecoxib.
CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
N-benzyl derivative0.04 ± 0.02Celecoxib0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers, suggesting a robust anti-inflammatory profile.

3. Anticancer Activity

Emerging research suggests that N-benzyl derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Studies have shown that these compounds can inhibit tumor growth in xenograft models.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to active sites on COX enzymes, thereby inhibiting their activity.
  • Cell Signaling Modulation : It may also influence signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Inflammatory Models : A study conducted on rats showed that administration of the compound significantly reduced edema and inflammatory cytokines when compared to control groups.
  • Cancer Cell Line Study : In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in increased apoptosis rates and decreased proliferation.

Q & A

Q. What are the critical steps in synthesizing N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the pyrimidine-thioether intermediate via nucleophilic aromatic substitution (SNAr) between 4-chloropyrimidine and 3-fluorothiophenol, using a base like potassium carbonate .
  • Step 2 : Coupling of the piperidine-4-carboxamide core with the thioether-pyrimidine intermediate under Buchwald-Hartwig or Ullmann conditions .
  • Step 3 : Benzylation of the piperidine nitrogen using benzyl bromide or chloride in the presence of a base (e.g., NaH or DIPEA) .
    Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical for yield and purity .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thioether linkage and benzyl group orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and intermolecular interactions .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-based inhibitors in ) .
  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity or enzymatic assays (e.g., ADP-Glo™ kinase assays) .
  • Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with target modulation (western blotting for phosphorylation status) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Catalyst Tuning : Use Pd(OAc)₂ with Xantphos for Buchwald-Hartwig coupling, optimizing equivalents of ligand and base (e.g., Cs₂CO₃ vs. K₃PO₄) .
  • Temperature Gradients : Perform reactions at 80–110°C to balance reaction rate and decomposition .

Q. What strategies address poor aqueous solubility during in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering activity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine carboxamide .
  • Structural Derivatization : Replace the benzyl group with hydrophilic substituents (e.g., pyridyl or morpholine) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
  • Off-Target Profiling : Perform broad-panel screening (e.g., Eurofins Panlabs®) to identify secondary targets .
  • Metabolite Analysis : Use LC-MS to rule out interference from degradation products .

Q. What computational methods predict ADME properties for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS .
  • QSAR Modeling : Correlate topological polar surface area (TPSA) with experimental logP values to predict bioavailability .
  • CYP450 Docking : Use AutoDock Vina to assess metabolic stability against CYP3A4/2D6 .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Methodological Answer :
  • Fragment Replacement : Systematically vary the 3-fluorophenylthio group (e.g., 3-Cl, 3-CF₃) to map steric/electronic effects .
  • Piperidine Modifications : Test N-methylation or ring contraction (azetidine) to alter conformational flexibility .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. What challenges arise in resolving crystallographic data for this compound?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal quality .
  • Disorder Mitigation : Collect low-temperature (100 K) data to reduce thermal motion artifacts .
  • Hydrogen Bond Analysis : Apply SHELXL refinement to resolve weak interactions (e.g., C–H···π) .

Q. How can target engagement be validated in cellular models?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein via western blotting .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor occupancy in real-time using engineered GPCR systems .
  • CRISPR Knockout : Compare activity in wild-type vs. target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.